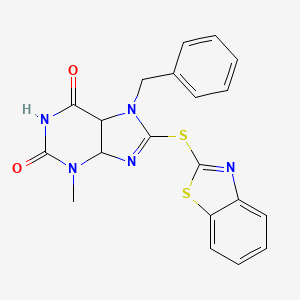

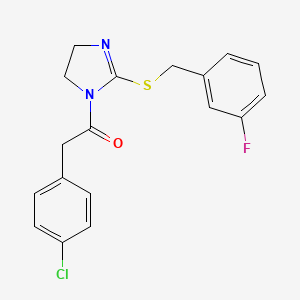

![molecular formula C19H18N2O5S2 B2701061 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide CAS No. 941967-54-0](/img/structure/B2701061.png)

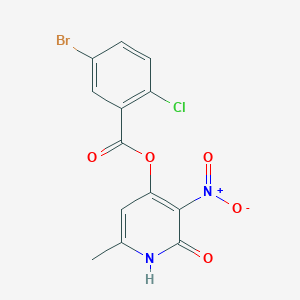

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine” is a compound with the CAS Number: 50850-94-7 . It has a molecular weight of 194.21 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Synthesis Analysis

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .Molecular Structure Analysis

The InChI code for “[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine” is 1S/C8H6N2O2S/c9-8-10-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2,(H2,9,10) .Chemical Reactions Analysis

The antitumor activities of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were evaluated . Some compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .Physical And Chemical Properties Analysis

“[1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine” is a solid at room temperature . It has a molecular weight of 194.21 .Scientific Research Applications

Anticonvulsant Activity

The compound has been investigated for its anticonvulsant properties. Researchers synthesized it using an efficient one-pot three-component reaction, combining sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile. The resulting [1,3]dioxolo[4’,5’:6,7]chromeno[2,3-b]pyridines exhibited promising anticonvulsant activity in preclinical seizure models. Notably, analog 4h demonstrated significant therapeutic efficacy (ED50 = 34.7 mg/kg in MES test; ED50 = 37.9 mg/kg in sc PTZ test) with a favorable toxicity profile .

Antitumor Activity

The compound’s N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines derivatives were synthesized and evaluated for antitumor activity against HeLa, A549, and MCF-7 cell lines. Some of these compounds exhibited potent growth inhibition properties, with IC50 values generally below 5 μM .

Electronic Structure Studies

Researchers have explored the electronic structure of related compounds, such as benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole). These studies provide insights into electron delocalization and selective mono-arylation reactions, which could be relevant for designing novel derivatives .

Thiazolidinone Ring and Anti-Inflammatory Activity

The presence of a thiazolidinone ring in related compounds has been associated with greater anti-inflammatory and analgesic activity. Further investigations into this aspect may reveal additional therapeutic potential .

Fluorescent Dyes

While not directly related to the compound , research involving [1,3]-dioxolo[4,5-f]benzodioxole derivatives has led to the development of novel fluorescent dyes. These dyes are synthesized based on the core structure and exhibit interesting photophysical properties .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S2/c1-12-4-6-13(7-5-12)28(23,24)8-2-3-18(22)21-19-20-14-9-15-16(26-11-25-15)10-17(14)27-19/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMYFVNDUBTFDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2700978.png)

![3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2700982.png)

![1-(4-Fluorophenyl)-4-{6-[4-(4-fluorophenyl)piperazino]-2,4-hexadiynyl}piperazine](/img/structure/B2700990.png)

![N-{1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2700992.png)

![(S)-2-[(tert-Butyloxycarbonyl)amino]propanethioic acid](/img/structure/B2701001.png)